molecular formula C13H10F2O B6373277 3-Fluoro-4-(2-fluoro-5-methylphenyl)phenol CAS No. 1261944-00-6

3-Fluoro-4-(2-fluoro-5-methylphenyl)phenol

Cat. No.: B6373277
CAS No.: 1261944-00-6
M. Wt: 220.21 g/mol
InChI Key: XBEGIGCFOYCFSO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluoro-5-methylphenyl)phenol: is an organic compound that belongs to the class of fluorinated phenols

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-fluoro-5-methylphenyl)phenol typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the phenol ring using fluorinating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-4-(2-fluoro-5-methylphenyl)phenol can undergo oxidation reactions, where the phenol group is converted to a quinone structure.

    Reduction: The compound can be reduced to form various hydroxy derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are often employed.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

Chemistry: 3-Fluoro-4-(2-fluoro-5-methylphenyl)phenol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can be used as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluoro-5-methylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 3-Fluoro-4-methylphenol
  • 4-Fluoro-3-methylphenol
  • 2-Fluoro-4-methylphenol

Comparison:

  • 3-Fluoro-4-(2-fluoro-5-methylphenyl)phenol has a unique structure with two fluorine atoms and a methyl group, which distinguishes it from other similar compounds.
  • The presence of multiple fluorine atoms can enhance its chemical stability and reactivity compared to compounds with a single fluorine atom.
  • Its unique structure may result in different biological and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-(2-fluoro-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-5-12(14)11(6-8)10-4-3-9(16)7-13(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEGIGCFOYCFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684166
Record name 2,2'-Difluoro-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-00-6
Record name 2,2'-Difluoro-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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